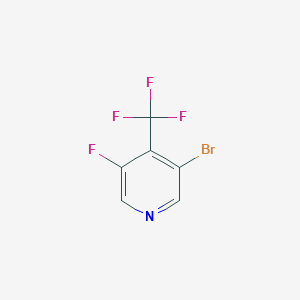

3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOCPXGMKDNVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256440 | |

| Record name | 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349708-84-4 | |

| Record name | 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349708-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Trifluoromethyl Pyridine

Retrosynthetic Analysis of the Compound's Core Structure

One plausible retrosynthetic pathway involves the late-stage introduction of one of the halogens. For example, disconnection of the C-Br bond leads to Intermediate A , 3-fluoro-4-(trifluoromethyl)pyridine. Subsequent disconnection of the C-F bond from this intermediate could lead to Intermediate B , 4-(trifluoromethyl)pyridine, a more accessible starting material. Alternatively, disconnecting the C-CF₃ bond first could lead to 3-bromo-5-fluoropyridine (Intermediate C ).

The choice of strategy depends on the directing effects of the substituents at each stage. The electron-withdrawing nature of the trifluoromethyl and fluoro groups significantly deactivates the pyridine (B92270) ring towards electrophilic substitution, while directing nucleophilic substitution. Therefore, the sequence of installing these groups is critical for a successful synthesis. A logical forward approach might involve establishing the trifluoromethyl group first, followed by the sequential and regioselective introduction of the two different halogen atoms.

Strategies for Introducing Halogen Substituents

The introduction of bromine and fluorine onto a pyridine ring already bearing a trifluoromethyl group requires highly selective methods to achieve the desired 3,5-substitution pattern.

The direct bromination of a pyridine ring is often challenging due to the ring's electron-deficient nature. However, the regioselectivity can be controlled by the electronic properties of existing substituents and the choice of brominating agent. For a 4-(trifluoromethyl)pyridine intermediate, electrophilic bromination would be directed to the 3- and 5-positions.

Various reagents can be employed for the regioselective bromination of pyridines and related heterocycles. N-bromosuccinimide (NBS) is a commonly used reagent, often in the presence of an acid catalyst. mdpi.com Other systems, such as tetraalkylammonium tribromides or Selectfluor-promoted bromination using LiBr, have also been developed to enhance regioselectivity and yield. mdpi.comrsc.org The synthesis of related bromo-nitro-benzotrifluoride compounds has been achieved using reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in strong acid. chemicalbook.com

| Reagent/System | Conditions | Selectivity | Reference |

| N-bromosuccinimide (NBS) | Acetonitrile, 60 °C | Dependent on substrate electronics | mdpi.com |

| Selectfluor / LiBr | DMF, mild conditions | High regioselectivity for 2-aminopyridines | rsc.org |

| 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione | Dichloromethane / H₂SO₄ | Effective for deactivated rings | chemicalbook.com |

Introducing a fluorine atom onto the pyridine ring can be accomplished through several methods, with N-oxide chemistry and Balz-Schiemann type reactions being prominent strategies.

Fluorination via Pyridine N-Oxides: The activation of the pyridine ring by N-oxidation is a powerful strategy for directing halogenation. The N-oxide group increases the electron density at the 2- and 4-positions, making them susceptible to electrophilic attack, but it also activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions after an initial activation step. For instance, fluorination of 3-bromopyridine N-oxide has been shown to be more facile than the corresponding reaction with 3-bromopyridine itself. google.com Methods for the C-H fluorination of pyridine N-oxides can provide access to fluorinated pyridines that can then undergo further functionalization. chinesechemsoc.org

Balz-Schiemann Type Reactions: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring. wikipedia.org This reaction involves the diazotization of an aromatic amine to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride. nih.govscientificupdate.comacs.org To apply this to the synthesis of the target molecule, a precursor such as 3-bromo-5-amino-4-(trifluoromethyl)pyridine would be required. The reaction is applicable to heteroaromatic systems, providing a viable route to fluoro-substituted pyridines. nih.govacs.org Innovations in the Balz-Schiemann reaction include the use of different counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in ionic liquids to improve yields and reaction conditions. wikipedia.orgscientificupdate.com

| Method | Precursor | Key Reagents | Description | Reference |

| N-Oxide Activation | Substituted Pyridine N-Oxide | TBAF, Ts₂O/TBACl | Fluoride or other halides can substitute at activated positions (e.g., C2). google.comresearchgate.nettcichemicals.com | google.comresearchgate.nettcichemicals.com |

| Balz-Schiemann Reaction | Aminopyridine derivative | HBF₄, NaNO₂; then heat | Converts an amino group to a fluoro group via a diazonium salt intermediate. | wikipedia.orgnih.govscientificupdate.com |

Approaches for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl (CF₃) group is a key step in the synthesis. This can be achieved through various methods, including copper-mediated reactions or the use of specific electrophilic or nucleophilic trifluoromethylating reagents.

Copper-mediated or -catalyzed trifluoromethylation is a powerful and widely used method for forming C-CF₃ bonds, particularly with aryl and heteroaryl halides. beilstein-journals.org This approach typically involves the reaction of an aryl iodide or bromide with a trifluoromethyl source in the presence of a copper catalyst.

A common method involves the in situ generation of a "(trifluoromethyl)copper" species from reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) and a copper(I) salt. researchgate.net This species can then react with a halopyridine, such as 3-bromo-5-fluoropyridine, to displace the halide and install the CF₃ group. sigmaaldrich.comnih.gov The reaction conditions, including the choice of ligand, solvent, and additives, are crucial for achieving high yields. nih.gov This methodology has been successfully applied to the synthesis of various trifluoromethyl-substituted pyridines and is a cornerstone of modern organofluorine chemistry. researchgate.netnih.govacs.org

| CF₃ Source | Copper Source | Substrate | Key Features | Reference |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Copper(I) iodide (CuI) | Iodopyridines, Bromopyridines | In situ generation of "CuCF₃"; effective for various halopyridines. researchgate.net | researchgate.net |

| FSO₂CF₂CO₂Me | Copper(I) iodide (CuI) | Haloarenes | Early example of catalytic trifluoromethylation. beilstein-journals.org | beilstein-journals.org |

| Chen's Reagent | Copper catalyst | Iodopyridine | Used in manufacturing processes for complex molecules. acs.org | acs.org |

Direct C-H trifluoromethylation or trifluoromethylation of organometallic precursors can also be achieved using specialized reagents. These are broadly classified as electrophilic or nucleophilic CF₃ sources.

Electrophilic Reagents: Electrophilic trifluoromethylating agents, often hypervalent iodine compounds like Togni reagents, can introduce a "CF₃⁺" synthon. acs.org These reagents are effective for the trifluoromethylation of various nucleophiles, including enamines. A strategy for the 3-position-selective trifluoromethylation of pyridines involves nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF₃ source like a Togni reagent. acs.orgacs.orgnih.govresearchgate.netchemrxiv.orgchemistryviews.org

Nucleophilic Reagents: Nucleophilic trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF₃), are used to deliver a "CF₃⁻" equivalent. rsc.org They are commonly used in conjunction with a fluoride source to trifluoromethylate carbonyls and can be employed in copper-catalyzed cross-coupling reactions as described above. nih.gov The direct nucleophilic trifluoromethylation of electron-deficient pyridinium (B92312) salts is another viable pathway.

The choice between these methods depends on the specific substrate and the desired position of trifluoromethylation. For the synthesis of 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, a copper-mediated cross-coupling on a dihalopyridine precursor or a C-H functionalization approach on a substituted pyridine could be envisioned.

Pyridine Ring Construction from Trifluoromethylated Building Blocks

The synthesis of trifluoromethylated pyridines (TFMPs) can be achieved through the strategic construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. jst.go.jpnih.gov This "ring construction" or de novo synthesis approach is a powerful alternative to the late-stage trifluoromethylation of a pre-formed pyridine ring. It involves cyclocondensation reactions that assemble the heterocyclic core from smaller, readily available trifluoromethylated building blocks. jst.go.jpresearchoutreach.org

Commonly employed building blocks for these syntheses include compounds with activated methylene groups adjacent to a trifluoromethyl ketone or ester functionality. Key examples of these precursors are:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

Ethyl 2,2,2-trifluoroacetate

2,2,2-Trifluoroacetyl chloride jst.go.jpresearchoutreach.org

These building blocks can be incorporated into classical pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe methodologies, which are adapted to accommodate the unique reactivity of the fluorinated precursors. For instance, a modified Hantzsch synthesis could hypothetically involve the condensation of a trifluoromethylated β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. The strategic choice of halogenated starting materials in such a condensation would be crucial to install the desired bromo and fluoro substituents.

A modular approach employing a cascade reaction has also been demonstrated for preparing highly substituted pyridines. This involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which generates a 3-azatriene intermediate. This intermediate then undergoes electrocyclization and subsequent air oxidation to yield the final pyridine product. nih.gov Adapting this methodology with appropriately halogenated and trifluoromethylated precursors could provide a convergent route to this compound.

Sequential Functionalization and Multi-step Syntheses

The synthesis of a polysubstituted pyridine like this compound often relies on the sequential introduction of functional groups onto a simpler pyridine core. This multi-step approach requires careful planning to control the order of reactions and the resulting substitution pattern.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the assembly of this compound.

Divergent Synthesis: A divergent pathway would begin with a common, readily available intermediate, such as 4-(trifluoromethyl)pyridine. From this starting point, a series of reactions would be carried out to introduce the fluorine and bromine atoms. For example, the pyridine ring could first undergo electrophilic bromination, followed by a fluorination step. The success of this approach is highly dependent on the ability to control the regioselectivity of each subsequent functionalization step.

Control of Regioselectivity and Chemoselectivity

Achieving the precise 3-bromo-5-fluoro-4-trifluoromethyl substitution pattern is a significant challenge that hinges on the rigorous control of regioselectivity. The electronic properties of the substituents on the pyridine ring dictate the position of subsequent reactions.

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, deactivating the pyridine ring towards electrophilic substitution. It directs incoming electrophiles primarily to the meta-positions (C-3 and C-5). Conversely, the fluorine atom is also electron-withdrawing via induction but can act as a weak ortho-, para-director due to resonance effects.

In a sequential functionalization approach starting from a 5-fluoro-4-(trifluoromethyl)pyridine intermediate, the introduction of bromine via electrophilic bromination would be directed by the combined electronic effects of the existing substituents. The C-3 position is meta to the -CF3 group and ortho to the fluorine atom, making it a likely site for electrophilic attack, thus leading to the desired regioisomer. The choice of brominating agent and reaction conditions is critical to ensure high selectivity and avoid the formation of unwanted isomers. Similarly, chemoselectivity is crucial when multiple reactive sites are present, ensuring that only the desired functional group reacts.

Catalytic and Advanced Synthetic Transformations

Modern catalytic methods offer powerful tools for the synthesis and functionalization of complex molecules like this compound. These advanced transformations can provide more efficient and selective routes compared to traditional stoichiometric reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The bromine atom at the C-3 position of the target molecule serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine (an organohalide) with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. yonedalabs.comlibretexts.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups. yonedalabs.comnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org Organozinc reagents are highly reactive, often leading to higher yields and faster reaction times compared to other coupling methods. wikipedia.org The reaction is particularly useful for creating C(sp³)–C(sp²) bonds. wikipedia.org

These coupling reactions would allow for the transformation of this compound into a diverse library of more complex derivatives, where the bromine atom is replaced by alkyl, alkenyl, aryl, or other functional groups.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene, Na₂CO₃, H₂O, Reflux | 2-Phenylpyridine | High |

| Suzuki-Miyaura | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 100 °C | 3-(4-Methoxyphenyl)pyridine | 95% |

| Negishi | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF, Reflux | 2-Phenylpyridine | 97% |

| Negishi | 3-Iodopyridine | Alkylzinc iodide | PdCl₂(dppf) | THF, 25 °C | 3-Alkylpyridine | Good |

C-H Activation and Functionalization Modalities

Direct C-H activation is an increasingly important strategy for the late-stage functionalization of heterocyclic compounds, offering a more atom- and step-economical approach by avoiding the need for pre-functionalized starting materials. nih.gov

For a molecule like this compound, the remaining C-H bonds at the C-2 and C-6 positions are potential sites for further elaboration. Methodologies for the regioselective C-H functionalization of pyridines are continually being developed. For instance, transition metal-catalyzed C-H arylation, alkylation, or borylation could be used to introduce new substituents at these positions, further increasing the molecular complexity.

Furthermore, C-H activation principles can be applied in the synthesis of the core structure itself. A notable example is the late-stage fluorination of pyridine rings. Hartwig and colleagues have developed a method using silver(II) fluoride (AgF₂) for the direct C-H fluorination of pyridines, which typically occurs with high selectivity at the position alpha to the nitrogen atom (C-2 or C-6). nih.govacs.orgresearchgate.net This type of transformation could potentially be used to introduce the fluorine atom at the C-5 position of a suitable 3-bromo-4-(trifluoromethyl)pyridine precursor, provided the directing effects of the existing substituents could be overcome or manipulated. More recent developments have also shown methods for 3-position-selective C-H trifluoromethylation of pyridines through nucleophilic activation via hydrosilylation, demonstrating the ongoing advances in controlling regioselectivity in pyridine C-H functionalization. chemrxiv.orgnih.govacs.org

Reactivity and Mechanistic Aspects of 3 Bromo 5 Fluoro 4 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine (B92270) ring, being inherently electron-deficient, is predisposed to nucleophilic aromatic substitution (SNAr). This reactivity is significantly amplified in 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine due to the cumulative electron-withdrawing effects of the trifluoromethyl, fluoro, and bromo substituents. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for nucleophilic attack. stackexchange.comnih.gov

In the pyridine nucleus, nucleophilic attack preferentially occurs at positions 2- (ortho) and 4- (para) relative to the ring nitrogen, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In the case of this compound, the 4-position is occupied by the trifluoromethyl group. Therefore, the most activated positions for nucleophilic attack on a C-H bond are C-2 and C-6.

Furthermore, the halogen atoms at C-3 (bromine) and C-5 (fluorine) can act as leaving groups in an SNAr reaction. The trifluoromethyl group at C-4 exerts a strong activating effect, particularly on the adjacent C-3 and C-5 positions. While aryl fluorides are generally less reactive than other aryl halides in SNAr reactions due to the strength of the C-F bond, their displacement is feasible on highly electron-deficient aromatic systems. acs.org The regioselectivity of such substitutions depends on the nature of the nucleophile and the specific reaction conditions employed. For instance, studies on similarly substituted pyridines show that selective displacement of one halogen over another is possible. researchgate.net

Below is a table summarizing potential SNAr reactions on the this compound scaffold.

| Position of Attack | Nucleophile (Nu) | Leaving Group | Potential Product |

| C-2 / C-6 | R₂NH, RO⁻, RS⁻ | H⁻ (via oxidative process) | 2/6-Substituted Pyridine |

| C-3 | R₂NH, RO⁻, RS⁻ | Br⁻ | 3-Substituted Pyridine |

| C-5 | R₂NH, RO⁻, RS⁻ | F⁻ | 5-Substituted Pyridine |

Organometallic Reactions and Metalation Studies

Directed ortho-metalation (DoM), involving the deprotonation of an aromatic C-H bond adjacent to a directing group using a strong base like an organolithium reagent, is a powerful tool for regioselective functionalization. For pyridine derivatives, the nitrogen atom can act as a directing group, but the acidity of the ring protons is significantly influenced by other substituents. In a related compound, 3-bromo-5-(trifluoromethyl)pyridine, treatment with lithium diisopropylamide (LDA) followed by quenching with methyl iodide resulted in the formation of 3-bromo-4-methyl-5-(trifluoromethyl)pyridine, indicating that the proton at the C-4 position is the most acidic. chemicalbook.com

For this compound, the C-4 position is already substituted. The remaining C-H protons at C-2 and C-6 are the most likely sites for deprotonation. The regioselectivity of lithiation at these positions would be influenced by the combined directing effects of the ring nitrogen and the substituents at C-3, C-4, and C-5. The resulting organolithium species can be trapped with various electrophiles to introduce a wide range of functional groups.

Iridium- and cobalt-catalyzed C-H borylation has emerged as a robust method for converting inert C-H bonds into versatile boronic ester functionalities. nih.govacs.org These reactions are valuable for functionalizing electron-deficient heterocyclic systems that are challenging substrates for other methods. Studies on various CF₃-substituted pyridines have demonstrated that iridium-based catalysts can effectively install a boryl group with high regioselectivity, which is often governed by steric factors. nih.govacs.org For this compound, catalytic borylation would be expected to occur at one of the C-H bonds at the C-2 or C-6 position. The resulting pyridylboronic ester is a key intermediate for subsequent cross-coupling reactions.

A summary of potential metalation reactions is presented in the table below.

| Reaction | Reagent | Position | Intermediate/Product |

| Lithiation | n-BuLi or LDA, then E⁺ | C-2 or C-6 | 2- or 6-E-3-bromo-5-fluoro-4-(trifluoromethyl)pyridine |

| C-H Borylation | B₂pin₂, [Ir] or [Co] catalyst | C-2 or C-6 | 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridin-2/6-yl)boronic ester |

Functional Group Transformations and Derivatization

The bromine atom at the C-3 position serves as a versatile handle for a multitude of functional group transformations, most notably palladium-catalyzed cross-coupling reactions. The C-Br bond can be readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a diverse array of substituents, a strategy widely used in the synthesis of complex molecules and pharmaceuticals. mdpi.com

Common cross-coupling reactions applicable at this position include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Stille Coupling: Reaction with an organotin reagent (R-SnR'₃) for C-C bond formation.

| Coupling Reaction | Reagents | Product Type |

| Suzuki | R-B(OR)₂, Pd catalyst, base | 3-Aryl/Alkyl Pyridine |

| Heck | Alkene, Pd catalyst, base | 3-Vinyl Pyridine |

| Sonogashira | Alkyne, Pd/Cu catalyst, base | 3-Alkynyl Pyridine |

| Buchwald-Hartwig | R₂NH, Pd catalyst, base | 3-Amino Pyridine |

The fluorine atom at C-5 can also participate in chemical transformations, primarily as a leaving group in SNAr reactions, as discussed in section 3.1. Although the C-F bond is the strongest single bond to carbon, its cleavage is facilitated on this highly electron-deficient pyridine ring. acs.org Nucleophilic displacement of the fluorine can be achieved with various nucleophiles, such as amines, alkoxides, and thiolates, often requiring elevated temperatures. The relative reactivity of the C-F bond versus the C-Br bond in SNAr reactions would depend on the specific nucleophile and reaction conditions, allowing for potential regioselective functionalization. tcichemicals.com

The trifluoromethyl (CF₃) group is renowned for its high chemical and metabolic stability, making it a favored substituent in medicinal chemistry. tcichemicals.com It is generally considered to be an inert functional group under most reaction conditions. However, recent advancements in synthetic chemistry have led to the development of methods for the selective transformation of the C-F bonds within a CF₃ group. researchgate.net

These transformations are not trivial and often require specialized reagents or catalytic systems. For example, methods for defluorinative functionalization can convert a CF₃ group into a difluoromethylene (-CF₂-) or monofluoromethylene (-CHF-) moiety. rsc.org Such reactions might proceed via radical pathways or require directing groups ortho to the CF₃ group to facilitate C-F bond activation. tcichemicals.com While these transformations are synthetically challenging, they represent an emerging area for modifying trifluoromethylated compounds.

Modifications of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of a pyridine ring is typically available for reactions with electrophiles, leading to the formation of N-oxides or quaternary pyridinium (B92312) salts. However, in the case of this compound, the cumulative electron-withdrawing effects of the bromo, fluoro, and trifluoromethyl substituents substantially decrease the nucleophilicity and basicity of the pyridine nitrogen.

N-Oxidation:

The formation of a pyridine N-oxide involves the reaction of the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. For electron-rich pyridines, this reaction generally proceeds under mild conditions. In contrast, for electron-deficient pyridines like this compound, N-oxidation is expected to be significantly more challenging. The reduced electron density on the nitrogen atom makes it a weaker nucleophile, thus requiring more forcing reaction conditions to achieve oxidation. While no specific experimental data for the N-oxidation of this compound is readily available in the scientific literature, studies on other electron-deficient pyridines suggest that higher temperatures, stronger oxidizing agents, or longer reaction times would be necessary. For instance, the oxidation of other halogenated and trifluoromethyl-substituted pyridines often requires more vigorous conditions compared to pyridine itself.

The resulting N-oxide, if formed, would exhibit altered reactivity compared to the parent pyridine. The N-oxide functionality can act as an internal oxygen source and can facilitate further functionalization of the pyridine ring.

Quaternization:

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium salt. Similar to N-oxidation, the rate and feasibility of quaternization are highly dependent on the nucleophilicity of the pyridine nitrogen. For this compound, the severely diminished electron density on the nitrogen atom is expected to render it significantly less reactive towards alkylating agents.

While specific studies on the quaternization of this compound are not documented, research on other electron-deficient pyridines indicates that such reactions are often sluggish and require highly reactive alkylating agents (e.g., methyl triflate, trialkyloxonium salts) and elevated temperatures. The resulting pyridinium salt, if synthesized, would be a highly electron-deficient species, potentially useful in applications such as phase-transfer catalysis or as a precursor for the generation of N-ylides.

Table 1: Expected Reactivity of the Pyridine Nitrogen in this compound

| Reaction | Reagent Example | Expected Reactivity | Probable Conditions | Product |

| N-Oxidation | m-CPBA | Low | Harsh (high temp., excess reagent) | This compound N-oxide |

| Quaternization | Methyl iodide | Very Low | Harsh (high temp., reactive alkylating agent) | 1-Methyl-3-bromo-5-fluoro-4-(trifluoromethyl)pyridinium iodide |

Stereochemical Considerations in Reactions

Stereochemical considerations in reactions involving this compound would primarily arise in transformations that introduce a new chiral center or in reactions of chiral derivatives of the parent compound. Given the achiral nature of this compound itself, any stereoselectivity would be induced by external chiral reagents, catalysts, or auxiliaries.

There is a lack of specific documented examples of stereoselective reactions directly involving this compound in the current body of scientific literature. However, we can anticipate the types of reactions where stereochemistry would be a critical factor based on the general reactivity of substituted pyridines.

Asymmetric Transformations of Substituents:

One potential avenue for introducing chirality would be through the stereoselective modification of one of the substituents. For instance, if the bromo group were to be replaced via a transition-metal-catalyzed cross-coupling reaction with a chiral nucleophile, the stereochemistry of the product would be determined by the stereochemistry of the incoming nucleophile and the reaction mechanism.

Dearomatization Reactions:

Another class of reactions where stereochemistry is paramount is the asymmetric dearomatization of the pyridine ring. Although challenging for such an electron-deficient system, a hypothetical enantioselective reduction or addition to the pyridine ring would lead to the formation of chiral di- or tetrahydropyridine (B1245486) derivatives. The stereochemical outcome of such a reaction would be governed by the chiral catalyst or reagent employed. For other classes of pyridines, significant advances have been made in developing catalytic asymmetric dearomatization methods.

Reactions Involving Chiral Auxiliaries:

If this compound were to be derivatized with a chiral auxiliary, subsequent reactions could exhibit diastereoselectivity. The chiral auxiliary would create a chiral environment around the molecule, influencing the approach of reagents and favoring the formation of one diastereomer over the other.

Spectroscopic and Structural Characterization Techniques for 3 Bromo 5 Fluoro 4 Trifluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For a molecule such as 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl substituents. The coupling between the protons and with the fluorine atom would result in characteristic splitting patterns, providing valuable information about their relative positions on the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The pyridine ring carbons, the trifluoromethyl carbon, and any carbons in derivative structures will each produce a distinct signal. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms like fluorine appearing at characteristic downfield shifts. Furthermore, coupling between carbon and fluorine atoms (¹J-CF, ²J-CF, etc.) provides crucial data for assigning specific carbon signals to their positions within the molecule.

¹⁹F NMR Spectroscopy: Given the presence of two different fluorine environments (the fluoro and the trifluoromethyl group), ¹⁹F NMR is a particularly powerful technique for characterizing this compound. thermofisher.com Fluorine-19 is a highly sensitive nucleus with a wide range of chemical shifts, which allows for clear differentiation of fluorine-containing functional groups. thermofisher.comwikipedia.org The spectrum would be expected to show two distinct signals: one for the fluorine atom directly attached to the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The coupling between the ring fluorine and adjacent protons, as well as potential long-range couplings, can further confirm the substitution pattern.

To illustrate the type of data obtained from NMR spectroscopy for a related compound, the following table summarizes the ¹H and ¹³C NMR data for 5-Bromo-2-(trifluoromethyl)pyridine. rsc.org

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 5-Bromo-2-(trifluoromethyl)pyridine | 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H) | Not explicitly provided in the search result. A related compound, 3-Chloro-2-(trifluoromethyl)pyridine, shows signals at 146.7, 144.8 (q, J = 34.3 Hz), 139.6, 130.6, 127.3, 121.0 (q, J = 276.2 Hz). rsc.org |

This table presents data for an analogous compound to demonstrate the principles of NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. mt.comcardiff.ac.uktriprinceton.org These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the C-F, C-Br, and C=N bonds within the pyridine ring, as well as the vibrations of the trifluoromethyl group. The aromatic C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). mt.com It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The pyridine ring vibrations and the symmetric stretching of the C-F bonds in the trifluoromethyl group would be expected to produce distinct Raman signals.

A detailed vibrational analysis of a related compound, 2-methoxy-3-(trifluoromethyl) pyridine, has been conducted using FT-IR and FT-Raman spectroscopy, providing a basis for understanding the expected spectral features of substituted trifluoromethylpyridines. researchgate.net The following table presents a selection of vibrational modes and their corresponding frequencies for this analog. researchgate.net

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C-H stretching | 3080 | 3078 |

| C=C stretching | 1585 | 1587 |

| CF₃ symmetric stretching | 1310 | 1312 |

| C-F stretching | 1130 | 1132 |

This table showcases data for 2-methoxy-3-(trifluoromethyl) pyridine to illustrate the application of vibrational spectroscopy. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. measurlabs.comresearchgate.netnih.gov This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. researchgate.netnih.gov For this compound, with a molecular formula of C₆H₂BrF₄N, HRMS would be used to measure its exact mass.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units. This pattern serves as a definitive indicator of the presence of a single bromine atom in the molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be unequivocally confirmed.

| Molecular Formula | Calculated Exact Mass | Expected Isotopic Pattern |

| C₆H₂⁷⁹BrF₄N | 242.9306 | M |

| C₆H₂⁸¹BrF₄N | 244.9286 | M+2 |

This table provides the calculated exact masses for the two major isotopes of the target compound, illustrating the principle of HRMS for molecular formula confirmation.

X-ray Diffraction Studies for Solid-State Structure Elucidation

For this compound or its crystalline derivatives, a successful single-crystal X-ray diffraction study would provide unambiguous proof of its structure. It would confirm the substitution pattern on the pyridine ring and reveal the geometry of the trifluoromethyl group. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the material.

| Parameter | Value |

| Compound | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine |

| Molecular Formula | C₁₂H₉BrFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.9376(4) Å, b = 20.999(3) Å, c = 13.2700(15) Å |

| Dihedral Angle between Rings | 51.39(5)° |

This table presents crystallographic data for an analogous compound to illustrate the outputs of an X-ray diffraction study. nih.gov

Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Trifluoromethyl Pyridine

Electronic Structure Theory and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of the molecule's reactivity and electronic transition properties.

Molecular orbital analysis reveals that the HOMO is primarily localized on the pyridine (B92270) ring and the bromine atom, which possess the highest electron density. The lone pairs of electrons on the nitrogen and bromine atoms contribute significantly to this orbital. Conversely, the LUMO is predominantly centered on the pyridine ring and the strongly electron-withdrawing trifluoromethyl group. This distribution is a direct consequence of the high electronegativity of the fluorine atoms in the -CF3 group, which creates a region of low electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of multiple electron-withdrawing groups is expected to result in a significant HOMO-LUMO gap, rendering it a relatively stable molecule. Computational studies on similar fluorinated and brominated pyridines support the idea that such substitutions generally lead to a stabilization of the frontier orbitals and an increase in the energy gap.

Table 1: Frontier Orbital Characteristics of Substituted Pyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 |

| 3-Bromopyridine | -6.85 | -0.89 | 5.96 |

| 3-Fluoropyridine | -6.92 | -0.71 | 6.21 |

Note: The data in this table is illustrative and based on typical values for related compounds. Precise values for this compound require specific calculations.

Molecular Electrostatic Potential (MEP) Surfaces and Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This region is therefore the most susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms and, to a lesser extent, the bromine atom (due to the phenomenon of a positive σ-hole) would exhibit a positive potential (blue or green), making them potential sites for nucleophilic interaction. The trifluoromethyl group, being strongly electron-withdrawing, will significantly influence the electrostatic potential of the ring, creating a more electron-deficient (more positive) character on the adjacent carbon atoms.

The MEP analysis allows for a qualitative prediction of reactivity. For instance, in reactions with electrophiles, the nitrogen atom is the most likely site of interaction. In contrast, nucleophiles would preferentially attack the carbon atoms of the pyridine ring that are rendered electron-deficient by the attached electronegative groups.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic properties of molecules with a high degree of accuracy. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information on bond lengths, bond angles, and dihedral angles.

These calculations would reveal the planarity of the pyridine ring and the precise orientation of the substituents. The C-Br, C-F, and C-CF3 bond lengths and the bond angles within the ring are influenced by the electronic effects of the substituents. For example, the electron-withdrawing nature of the fluorine and trifluoromethyl groups can lead to a slight shortening of the adjacent C-C bonds within the pyridine ring.

Beyond geometry, DFT calculations provide a wealth of electronic property data, including dipole moment, polarizability, and Mulliken atomic charges. The significant asymmetry in the substitution pattern of this compound is expected to result in a notable molecular dipole moment. The calculated atomic charges would quantify the electron distribution, confirming the high positive charges on the carbon atom of the trifluoromethyl group and the carbon atoms attached to the fluorine and bromine atoms, and a high negative charge on the nitrogen atom.

Table 2: Calculated Geometric and Electronic Properties (Illustrative)

| Parameter | Calculated Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-F Bond Length | ~1.34 Å |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |

Note: These values are estimations based on calculations for similar molecules and require specific DFT calculations for this compound for verification.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, computational modeling can be employed to investigate various reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational models can identify the transition state structures, calculate activation energies, and determine the reaction kinetics. For example, in a hypothetical SNAr reaction, modeling could predict which of the substituents (bromo or fluoro) is more readily displaced by a nucleophile. These calculations would involve optimizing the geometries of the reactants, the Meisenheimer intermediate, the transition state, and the products. The calculated energy barriers for the different pathways would reveal the most favorable reaction mechanism.

Such studies provide fundamental insights into the reactivity of the molecule and can be used to predict reaction outcomes and optimize reaction conditions, thereby guiding synthetic strategies.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands can be made. This is particularly useful for complex molecules where experimental assignment can be challenging.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can aid in the interpretation of experimental NMR spectra and confirm the molecular structure. The calculations would reflect the influence of the electronegative substituents on the chemical environment of the different nuclei. For instance, the carbon atom attached to the trifluoromethyl group is expected to have a significantly downfield ¹³C NMR chemical shift.

Applications of 3 Bromo 5 Fluoro 4 Trifluoromethyl Pyridine As a Chemical Intermediate

Building Block for Complex Heterocyclic Architectures

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 3-bromo-5-fluoro-4-(trifluoromethyl)pyridine a potent building block for synthesizing complex heterocyclic structures. Trifluoromethyl-substituted pyridines are recognized as key structural motifs in a variety of active compounds. nih.govresearchoutreach.org The bromine atom can be readily transformed or used in cross-coupling reactions, the fluorine atom influences the electronic properties of the ring, and the trifluoromethyl group can enhance metabolic stability and binding affinity in bioactive molecules. mdpi.com

Researchers have successfully utilized related trifluoromethyl-substituted pyridines to create fused ring systems such as furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which have shown potential as anticancer agents. nih.govnih.gov The synthetic utility of such intermediates is demonstrated in their ability to undergo sequential reactions, including cyclization and functionalization, to build intricate molecular frameworks. nih.gov For instance, methods have been developed for synthesizing diversely substituted 3-fluoropyridines from ketone components through photoredox coupling and subsequent condensation. acs.org Furthermore, the development of nickel-catalyzed radical cyclization reactions to create δ-lactams bearing gem-difluoro groups showcases the utility of halogenated building blocks in constructing novel heterocyclic systems with potential applications in medicinal chemistry. acs.orgacs.org

Utility in Agrochemical and Specialty Chemical Synthesis

Trifluoromethylpyridine (TFMP) derivatives are of fundamental importance in the agrochemical industry, forming the core of numerous commercial pesticides. nih.govresearchoutreach.orgjst.go.jp The inclusion of a TFMP moiety can significantly enhance the biological activity of these compounds. nih.gov Over the past few decades, more than 20 different TFMP-containing agrochemicals have been commercialized, spanning herbicides, insecticides, and fungicides. nih.govresearchgate.netacs.org

The synthesis of these crop protection agents often relies on key halogenated trifluoromethylpyridine intermediates. nih.govjst.go.jp For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for producing several products. nih.govresearchgate.net The presence of bromo and fluoro substituents, as in this compound, offers synthetic handles for introducing the necessary side chains to achieve the desired pesticidal activity. The trifluoromethyl group itself is a critical component in many of these agrochemicals, contributing to their efficacy. nih.gov

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine (TFMP) Moiety

| Common Name | Type | Key TFMP Intermediate (Example) |

|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Fluopicolide | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridine |

| Fluopyram | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid derivatives |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivatives |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

This table presents examples of agrochemicals built upon the TFMP scaffold, illustrating the importance of halogenated TFMP intermediates in their synthesis. nih.govresearchoutreach.orgjst.go.jp

Precursor in Medicinal Chemistry Lead Synthesis

In medicinal chemistry, the incorporation of fluorine and trifluoromethyl groups is a widely used strategy to optimize the properties of drug candidates. mdpi.com The trifluoromethyl group can act as a bioisostere for a methyl or chloro group, enhancing metabolic stability, lipophilicity, and binding interactions with biological targets. mdpi.comwikipedia.org Consequently, trifluoromethylpyridine derivatives are valuable precursors for the synthesis of new pharmaceuticals. nih.gov Several approved drugs and numerous candidates in clinical trials contain the TFMP moiety. nih.govresearchgate.net

This compound serves as an ideal starting material for lead optimization in drug discovery. The bromine atom provides a site for introducing molecular diversity through various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core structure. This approach has been used to develop potent molecules for various therapeutic areas. For example, bromo-trifluoromethylpyridine intermediates are employed in the synthesis of kinase inhibitors and other targeted therapies. nih.govjst.go.jp The synthesis of novel furo[2,3-b]pyridine (B1315467) derivatives with potential anticancer activity further highlights the role of such precursors in developing new therapeutic agents. nih.gov

Table 2: Examples of Pharmaceutical Agents and Candidates Synthesized from TFMP Intermediates

| Compound Name | Therapeutic Area | Key TFMP Intermediate (Example) |

|---|---|---|

| Pexidartinib | Oncology (CSF-1R inhibitor) | 6-(Trifluoromethyl)nicotinaldehyde |

| Relacorilant | Endocrinology | 2-Bromo-4-(trifluoromethyl)pyridine |

| Tavapadon | Neurology (Dopamine agonist) | 2-Chloro-3-(trifluoromethyl)pyridine |

| Oteseconazole | Antifungal | 2,5-Dibromopyridine (leading to a difluoromethyl-pyridine unit) |

This table showcases pharmaceuticals and clinical candidates developed using TFMP-based intermediates, underscoring their importance in drug discovery. nih.govjst.go.jpmdpi.com

Material Science Applications (excluding biological activity)

Organofluorine compounds, including fluorinated pyridines, are increasingly used as building blocks for high-performance materials due to the unique properties conferred by the carbon-fluorine bond. mdpi.com These properties include high thermal stability, chemical resistance, and specific electronic characteristics. Aromatic compounds bearing trifluoromethyl groups are known to be prevalent in the formulation of advanced organic materials. mdpi.com

While specific applications for this compound in material science are not extensively documented, its structure suggests potential utility in this field. Highly fluorinated aromatic compounds like perfluoropyridine have been used to create fluoropolymers and fluorinated network materials. mdpi.com These materials can exhibit desirable properties such as low surface energy and low dielectric constants, making them suitable for applications in industries like aerospace. mdpi.com The presence of multiple fluorine atoms and the trifluoromethyl group in this compound could be leveraged to synthesize new polymers or organic electronic materials with enhanced stability and specific optoelectronic properties. The bromine atom also serves as a convenient point for polymerization or for grafting the molecule onto surfaces or into polymer backbones.

Influence of Trifluoromethyl and Halogen Groups on Chemical Properties for Synthetic Utility

The synthetic versatility of this compound is a direct result of the combined influence of its substituent groups on the pyridine ring. nih.govresearchoutreach.org

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and highly lipophilic. mdpi.comwikipedia.org Its high electronegativity significantly impacts the electron distribution of the pyridine ring, affecting the reactivity of other positions. wikipedia.org The C-F bond is exceptionally strong, rendering the -CF3 group highly stable and resistant to metabolic degradation, a key feature for its use in agrochemicals and pharmaceuticals. mdpi.comnih.gov

Fluorine Atom (-F): As the most electronegative element, the fluorine atom is also strongly electron-withdrawing. libretexts.org Its small size allows it to replace hydrogen without significant steric hindrance. In fluorinated pyridines, it can activate the ring for nucleophilic aromatic substitution (SNAr). mdpi.com

Bromine Atom (-Br): The bromine atom is a versatile functional group. It is a good leaving group in nucleophilic substitution reactions and is widely used in transition-metal-catalyzed cross-coupling reactions. libretexts.org This allows for the straightforward introduction of carbon, nitrogen, or oxygen-based substituents at its position, making it a cornerstone for building molecular complexity. The polarizability of the bromine atom can also lead to specific intermolecular interactions, such as halogen bonding. nih.gov

The interplay of these three groups makes the molecule a highly valuable and differentiated intermediate. The strong electron-withdrawing nature of the -CF3 and -F groups deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. The bromine atom's position relative to these groups further tunes the reactivity and provides the primary site for derivatization.

Table 3: Properties Imparted by Functional Groups on the Pyridine Ring

| Functional Group | Key Physicochemical Properties | Impact on Synthetic Utility |

|---|---|---|

| Trifluoromethyl (-CF3) | Strong electron-withdrawing effect, high lipophilicity, metabolic stability. mdpi.comwikipedia.org | Modulates ring electronics, enhances stability of final products. |

| Fluoro (-F) | High electronegativity, small steric footprint. libretexts.org | Activates the ring for nucleophilic substitution, influences conformation. mdpi.com |

| Bromo (-Br) | Good leaving group, participates in cross-coupling. libretexts.org | Primary site for molecular diversification and building complexity. |

Structure Reactivity and Synthetic Utility Relationships of 3 Bromo 5 Fluoro 4 Trifluoromethyl Pyridine

Influence of Halogen Substitution Pattern on Reaction Selectivity and Efficiency

The presence of two different halogens, bromine at the C-3 position and fluorine at the C-5 position, provides distinct opportunities for selective functionalization. The difference in the carbon-halogen bond strengths and their susceptibility to various reaction conditions is the primary driver of this selectivity. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the preferred site for reactions involving oxidative addition, which is a key step in many transition-metal-catalyzed cross-coupling reactions.

This differential reactivity allows for the selective modification of the C-3 position while leaving the C-5 fluorine atom untouched. Common transformations that exploit this include Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, which are staples in the synthesis of complex pharmaceutical and agrochemical compounds. The fluorine atom at the C-5 position, being meta to the ring nitrogen, is less activated towards nucleophilic aromatic substitution (SNAr) compared to halogens at the ortho (C-2, C-6) or para (C-4) positions. However, its reactivity is still influenced by the potent electron-withdrawing trifluoromethyl group at the adjacent C-4 position. While the C-F bond is generally robust, under forcing conditions, it can also be targeted for nucleophilic displacement, enabling a sequential functionalization strategy.

The efficiency of these reactions is also governed by the electronic environment. The combined electron-withdrawing effects of the ring nitrogen, the C-5 fluorine, and the C-4 trifluoromethyl group make the C-3 position electron-deficient, which can facilitate the oxidative addition step in cross-coupling cycles.

| Halogen Position | Typical Reaction Type | Relative Reactivity | Controlling Factors |

|---|---|---|---|

| C-3 (Bromine) | Transition-Metal Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | High | Weaker C-Br bond, polarizability |

| C-3 (Bromine) | Lithiation/Metal-Halogen Exchange | High | Polarity of C-Br bond |

| C-5 (Fluorine) | Nucleophilic Aromatic Substitution (SNAr) | Low to Moderate | Strong C-F bond, requires harsh conditions/strong nucleophiles |

| C-5 (Fluorine) | Retained as a stable substituent | Very High Stability | High C-F bond dissociation energy |

Role of the Trifluoromethyl Group in Electronic and Steric Effects on Reactivity

Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of the three fluorine atoms. jst.go.jp This strong inductive effect (-I) significantly lowers the electron density of the entire pyridine (B92270) ring. This deactivation has several consequences:

Activation towards Nucleophilic Attack: The electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating group. While the existing halogens are meta to the nitrogen, the powerful pull of the C-4 -CF3 group enhances the electrophilicity of the ring carbons, facilitating reactions with nucleophiles.

Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation), making such reactions difficult to achieve.

Increased Acidity of Ring Protons: The electron withdrawal increases the acidity of the remaining C-H proton at the C-2 and C-6 positions, which can be relevant in reactions involving deprotonation.

Steric Effects: The trifluoromethyl group is sterically demanding. Its bulk can influence the approach of reagents to the adjacent C-3 and C-5 positions, potentially affecting reaction rates and the conformational preferences of intermediates and products. This steric hindrance can be exploited to direct reactions to other, more accessible sites on a larger molecule or to influence the stereochemical outcome of a reaction. The presence of the -CF3 group is also known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in drug design. nih.gov

| Property | Effect of C-4 Trifluoromethyl Group | Consequence for Reactivity |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing (Hammett Constant σp ≈ 0.54) jst.go.jp | Activates ring for SNAr; deactivates for electrophilic substitution |

| Lipophilicity | Increases (Hansch π value ≈ +0.88) nih.gov | Modulates solubility and membrane permeability in biological contexts |

| Metabolic Stability | High, due to strong C-F bonds nih.gov | Blocks metabolic oxidation at the C-4 position |

| Steric Bulk | Moderate to significant | Can hinder access to adjacent C-3 and C-5 positions, influencing regioselectivity |

Rational Design Principles for Targeted Functionalization

The distinct reactivity of the substituents on 3-bromo-5-fluoro-4-(trifluoromethyl)pyridine allows for the rational design of synthetic sequences to build complex molecular architectures. The key principle is to exploit the differential reactivity of the C-Br and C-F bonds in a controlled, stepwise manner.

A common and highly effective strategy involves using the C-3 bromine atom as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This initial functionalization can be performed under conditions mild enough to leave the more robust C-F bond at the C-5 position unaffected. This chemoselective approach provides a reliable pathway to a wide array of 3-substituted-5-fluoro-4-(trifluoromethyl)pyridine derivatives.

Stepwise Functionalization Strategy:

Primary Functionalization at C-3: Utilize the C-Br bond for a palladium- or copper-catalyzed reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a desired aryl, heteroaryl, alkyl, or amino group.

Retention of C-5 Fluorine: The C-F bond typically remains intact during the first step, acting as a stable substituent that modulates the electronic properties of the final molecule. Fluorine is often incorporated into bioactive molecules to improve properties like metabolic stability and binding affinity.

Secondary Functionalization (Optional): If required, the C-5 fluorine can be targeted for a subsequent SNAr reaction. This would require more forcing conditions (e.g., high temperature, strong nucleophile) than the initial cross-coupling step, providing an orthogonal method for further modification.

This hierarchical approach to reactivity enables chemists to precisely control the assembly of complex structures, making this compound a powerful intermediate for combinatorial chemistry and the synthesis of targeted compound libraries. acs.org

Modulation of Chemical Properties for Synthetic Performance

The specific combination of bromo, fluoro, and trifluoromethyl substituents on the pyridine core results in a finely tuned set of chemical properties that enhance its performance as a synthetic intermediate. The molecule is engineered for versatility, offering a balance of stability and reactivity.

Electronic Modulation: The powerful electron-withdrawing nature of the C-4 -CF3 group, complemented by the C-5 fluorine and the ring nitrogen, creates a highly electron-deficient aromatic system. This electronic profile is key to activating the C-Br bond for facile oxidative addition in catalytic cycles, often leading to higher reaction efficiency and yields.

Orthogonal Reactivity: The compound provides two chemically distinct handles—the readily displaceable bromine and the robust fluorine. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, allowing for selective and sequential bond formations without the need for extensive use of protecting groups.

Physicochemical Properties: The trifluoromethyl group imparts increased lipophilicity and metabolic stability. By using this compound as a building block, these desirable pharmaceutical properties are directly incorporated into the final product. The fluorine at C-5 further contributes to this effect.

In essence, the molecule is designed for performance. The bromine provides a site for versatile and efficient bond construction, while the fluoro and trifluoromethyl groups pre-install features that are often sought after in the final target molecules, particularly in the fields of medicinal chemistry and agrochemicals. This convergence of reactivity and property modulation makes it a highly valuable and sought-after synthetic intermediate.

Emerging Research Directions and Future Outlook

Development of Sustainable and Economical Synthesis Routes

The multi-step synthesis of highly substituted pyridines often involves harsh reagents, significant solvent waste, and high energy consumption. Future research is geared towards developing more sustainable and economical "green" chemistry approaches. These strategies aim to improve atom economy, reduce waste, and utilize environmentally benign reagents and conditions.

Key areas of development include:

Metal-Free Synthesis: Transition-metal catalysts, while effective, can be costly and leave toxic residual metals in the final product, a major concern for pharmaceutical applications. Developing metal-free synthetic routes is a high priority. organic-chemistry.orgresearchgate.net Base-promoted reactions and methods using environmentally friendly reagents like iodoxybenzoic acid are being explored for the construction of substituted pyridines. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting existing synthetic routes for 3-Bromo-5-fluoro-4-(trifluoromethyl)pyridine to flow chemistry platforms can significantly enhance efficiency and reduce the environmental footprint.

| Synthesis Strategy | Key Advantages | Relevance to this compound |

| Multi-Component Reactions | High atom economy, reduced steps, lower waste. researchgate.net | Potential for rapid assembly of the core pyridine (B92270) structure from simpler precursors. |

| Metal-Free Catalysis | Avoids toxic metal contamination, lower cost. organic-chemistry.org | Crucial for pharmaceutical applications to ensure product purity and safety. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Enables efficient, on-demand production with minimal waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. researchgate.net | Can accelerate key steps in the synthesis, improving overall efficiency. |

Exploration of Novel Catalytic Transformations

The bromine atom at the 3-position of this compound is a prime handle for further molecular diversification through catalytic cross-coupling reactions. Research in this area focuses on discovering new catalysts and reaction conditions to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Emerging catalytic transformations include:

Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions are common, new research focuses on catalysts that are more active, stable, and versatile. Nickel-catalyzed reductive couplings, for instance, can be used to introduce complex alkyl groups. organic-chemistry.org The development of catalysts that can operate under milder conditions and tolerate a wider range of functional groups is a continuous effort. dntb.gov.uaacs.org

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.netnih.gov While the target molecule has limited C-H bonds on the pyridine ring, this strategy could be applied to precursors or derivatives, offering a more direct way to introduce substituents.

Photoredox Catalysis: Visible-light-promoted reactions offer a green and powerful method for generating reactive radical intermediates under mild conditions. organic-chemistry.org This approach can enable transformations that are difficult to achieve with traditional thermal methods, opening new avenues for functionalizing the pyridine ring or its precursors.

| Catalytic Method | Description | Potential Application |

| Nickel Catalysis | Employs earth-abundant nickel for cross-coupling and reductive coupling reactions. organic-chemistry.orgacs.org | Introduction of diverse alkyl and aryl groups at the 3-position. |

| Photoredox Catalysis | Uses visible light to initiate reactions via single-electron transfer. organic-chemistry.org | Novel functionalizations under mild, environmentally friendly conditions. |

| Palladium-Catalyzed Trifluoromethylation | A process for introducing CF3 groups onto aromatic rings, often using bromoaromatic compounds as precursors. researchgate.netrsc.org | While the target compound already has a CF3 group, this catalysis is central to the synthesis of related structures. |

Advanced In Silico Approaches for Reaction Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. In silico methods can predict reaction outcomes, optimize reaction conditions, and design novel synthetic routes, thereby accelerating the research and development process and reducing experimental costs.

Future applications in the context of this compound include:

Reaction Outcome Prediction: Machine learning models trained on vast datasets of chemical reactions can predict the most likely products and yields for a given set of reactants and conditions. This can help chemists prioritize experiments and avoid unproductive synthetic pathways.

Quantum Mechanical (QM) Calculations: QM methods can provide deep mechanistic insights into catalytic cycles, helping researchers understand the factors that control reactivity and selectivity. researchgate.net This knowledge can guide the design of more efficient catalysts and reaction conditions for the functionalization of complex pyridines.

ADME/Tox Prediction: For derivatives of this compound intended for biological applications, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the design phase. nih.govmdpi.comnih.gov This allows for the early deselection of compounds with unfavorable profiles, saving time and resources.

| In Silico Approach | Function | Benefit for Research |

| Machine Learning | Predicts reaction outcomes and properties based on existing data. malariaworld.org | Accelerates discovery by prioritizing high-probability experiments. |

| Quantum Mechanics | Elucidates reaction mechanisms and transition states. researchgate.net | Guides the rational design of new catalysts and reaction pathways. |

| ADME/Tox Modeling | Predicts the pharmacokinetic and toxicological profile of a molecule. tandfonline.com | Enables early-stage filtering of drug candidates to reduce late-stage failures. |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is poised to revolutionize the field. Automated synthesis platforms can perform complex, multi-step syntheses with high precision and throughput, enabling the rapid generation of compound libraries for screening and optimization.

The future outlook for this compound in this domain involves:

Modular Synthesis Units: The development of fully automated, modular synthesis units can enable the "on-demand" synthesis of derivatives. nih.gov By programming a sequence of reactions, a robotic platform can perform the necessary cross-coupling, purification, and analysis steps to generate a target molecule from building blocks like this compound.

High-Throughput Experimentation (HTE): Automated platforms are ideal for HTE, where hundreds or thousands of reactions can be run in parallel to rapidly screen catalysts, reagents, and conditions. This is particularly useful for optimizing challenging cross-coupling reactions involving the sterically hindered and electronically complex pyridine core.

Self-Optimizing Systems: The ultimate goal is to create closed-loop systems where an AI algorithm designs a synthetic route, an automated platform executes the synthesis, and analytical feedback is used by the AI to optimize the next iteration. This would dramatically accelerate the discovery of new molecules and materials derived from this compound.

By embracing these emerging research directions, the scientific community can unlock the full potential of this compound as a key building block, paving the way for the discovery of new medicines, agrochemicals, and advanced materials in a more efficient, sustainable, and innovative manner.

Q & A

Q. What are the primary synthetic routes for 3-bromo-5-fluoro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation and fluorination of pyridine precursors. For example, bromination at the 3-position can be achieved using bromine or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (60–80°C). Fluorination at the 5-position often employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, with yields dependent on solvent choice (e.g., acetonitrile or DCM) and reaction time (8–24 hours). The trifluoromethyl group is introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using trifluoromethylboron reagents. Purity optimization requires column chromatography or recrystallization in hexane/ethyl acetate mixtures .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves proton coupling patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.

- X-ray Crystallography : Resolves crystal packing and substituent orientation, critical for understanding reactivity.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of the trifluoromethyl group on ring electrophilicity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions (e.g., over-halogenation or trifluoromethyl group migration) are minimized by:

- Temperature Control : Lower temperatures (0–25°C) during bromination reduce di-substitution.

- Protecting Groups : Temporarily protecting the 4-position with a silyl group prevents unwanted trifluoromethyl migration.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) with precise ligand ratios improve regioselectivity in cross-coupling steps. Post-reaction analysis via HPLC-MS identifies by-products for iterative optimization .

Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups deactivate the pyridine ring, directing coupling reactions to the bromine site. Steric effects at the 4-position hinder bulky reagent access, favoring smaller catalysts (e.g., PdCl(dppf)). Kinetic studies using isotopic labeling reveal that electron-deficient pyridines require higher catalyst loadings (5–10 mol%) and longer reaction times (24–48 hours) for Suzuki-Miyaura couplings .